Mupirocin lithium

Übersicht

Beschreibung

Mupirocin Lithium is a major component of the pseudomonic acid, an antibiotic complex produced by Pseudomonas fluorescens . It is used as a topical antibiotic against superficial skin infections such as impetigo or folliculitis . At lower concentrations, it has bacteriostatic characteristics, while at higher concentrations it is bactericidal .

Synthesis Analysis

Mupirocin is a polyketide antibiotic produced by Pseudomonas fluorescens. The biosynthetic cluster encodes 6 type I polyketide synthase multifunctional proteins and 29 single function proteins . The biosynthetic pathway belongs to the trans-AT group in which acyltransferase activity is provided by a separate polypeptide .Molecular Structure Analysis

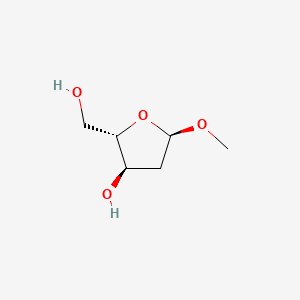

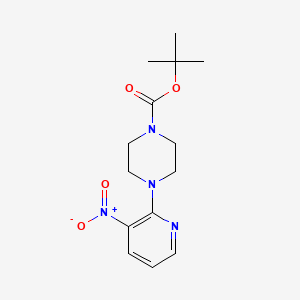

The empirical formula of Mupirocin Lithium is C26H43LiO9 . Its molecular weight is 506.56 . The InChI key is XFIKMPRBSORKQP-JATHGWPISA-M .Chemical Reactions Analysis

Mupirocin inhibits the isoleucyl-tRNA synthetase, which finally results in inhibition of protein and RNA synthesis . The purification step could also be realized by precipitation with lithium 2-ethyl-hexanoate in methanol, and pseudomonic acid is extracted from the aqueous solution of the lithium salt .Physical And Chemical Properties Analysis

Mupirocin Lithium is a certified reference material and pharmaceutical secondary standard . It is a polyketide antibiotic produced by the soil bacterium Pseudomonas fluorescens NCIMB 10586 .Wissenschaftliche Forschungsanwendungen

Antibacterial Agent

Mupirocin is an antibiotic from the monocarboxylic acid class used as an antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA) . It’s used to control MRSA outbreaks .

Treatment for Skin and Soft Tissue Infections

Mupirocin is used for the treatment of infections of soft tissue or skin . It’s also a global topical antibiotic used for the treatment of Skin and Soft Tissue Infections (SSTIs) caused by various pathogens .

Nasal Decolonization

Mupirocin is used for nasal decolonization . This is particularly useful in hospital settings to prevent the spread of certain bacteria.

Resistance Study

Due to its wide use without prescription, the microorganism’s resistance to Mupirocin has increased up to 81%, thus becoming imperative its control or improvement . This makes Mupirocin a valuable tool in studying bacterial resistance.

Production of Pseudomonic Acids

Mupirocin can be obtained as a mixture of four pseudomonic acids by Pseudomonas fluorescens biosynthesis . Different strains of Pseudomonas, different culture medium and different conditions for the fermentation were analysed related to the antibiotics yield .

Inhibition of Protein and RNA Synthesis

Mupirocin inhibits the isoleucyl-tRNA synthetase, which finally results in inhibition of protein and RNA synthesis . This unique mechanism of action sets it apart from other antibiotics.

Treatment of Superficial Infections

Mupirocin is used to cure superficial infections caused especially by Gram-positive bacteria . It is considered well-tolerated as there is negligible systemic absorption through intact skin or intranasal application for adults .

Novel Drug Delivery System

Recent advances focus on various novel drug delivery strategies such as composite biomaterials/scaffold, hydrogel dressings, liposomes, liposomal hydrogel, microparticles/microspheres, microsponges, nanocapsules, nanofibers, silicone-based adhesive patches, and topical sprays . The objective is to enhance patient compliance, decrease the resistance, magnify the delivery of Mupirocin, and overcome the limitations of conventional formulations .

Wirkmechanismus

Target of Action

Mupirocin lithium primarily targets the bacterial isoleucyl transfer-RNA (tRNA) synthetase . This enzyme plays a crucial role in bacterial protein synthesis by promoting the conversion of isoleucine and tRNA to isoleucyl-tRNA .

Mode of Action

Mupirocin lithium exerts its antimicrobial activity by specifically and reversibly binding to bacterial isoleucyl-tRNA synthetase . This binding inhibits the activity of the enzyme, thereby blocking the synthesis of bacterial proteins and RNA .

Biochemical Pathways

The inhibition of isoleucyl-tRNA synthetase by mupirocin lithium disrupts the normal biochemical pathways of protein synthesis in bacteria. This disruption prevents the conversion of isoleucine and tRNA to isoleucyl-tRNA, leading to a decrease in its cellular levels inside the cells and ultimately causing bacterial death .

Pharmacokinetics

It is primarily used to treat impetigo and secondary skin infections caused by Staphylococcus aureus and Streptococcus pyogenes

Result of Action

The result of mupirocin lithium’s action is the inhibition of bacterial protein and RNA synthesis , which usually results in bacterial death . It displays a broad-spectrum activity against many gram-positive bacteria and certain gram-negative bacteria in vitro .

Action Environment

The action, efficacy, and stability of mupirocin lithium can be influenced by various environmental factors. It’s worth noting that the development of resistance to mupirocin has been observed, particularly in the context of its wide use without prescription .

Safety and Hazards

Eigenschaften

IUPAC Name |

lithium;9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O9.Li/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;/h13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);/q;+1/p-1/b16-13+;/t17-,18-,19-,20-,21-,24+,25-,26-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIKMPRBSORKQP-JATHGWPISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43LiO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746663 | |

| Record name | Lithium 9-({(2E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-({(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl}methyl)oxan-2-yl]-3-methylbut-2-enoyl}oxy)nonanoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mupirocin lithium | |

CAS RN |

73346-79-9 | |

| Record name | Lithium 9-({(2E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-({(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl}methyl)oxan-2-yl]-3-methylbut-2-enoyl}oxy)nonanoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2S-[2ALPHA(E),3BETA,4BETA,5ALPHA[2R,3R,(1R,2R)]]]-9-[[3-METHYL-1-OXO-4-[TETRAHYDRO-3,4-DIHYDROXY-5-[[3-(2- HYDROXY-1-METHYLPROPYL)OXIRANYL]METHYL]-2H-PYRAN-2-YL]-2-BUTENYL]OXY]NONANOIC ACID MONOLITHIUM SALT | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: Why is Mupirocin lithium used in culture media for Bifidobacteria?

A: Mupirocin lithium is an antibiotic that inhibits isoleucyl-tRNA synthetase, an enzyme crucial for bacterial protein synthesis. While it exhibits broad-spectrum activity, it is particularly effective against Gram-positive bacteria. In the context of Bifidobacteria research, Mupirocin lithium is incorporated into culture media as a selective agent [, ]. This selectivity helps to inhibit the growth of other bacterial species commonly found in the gut or environment, allowing researchers to isolate and cultivate Bifidobacteria more effectively.

Q2: How does Mupirocin lithium contribute to the isolation of specific Bifidobacteria strains?

A: The research papers highlight the use of Mupirocin lithium in modified media for isolating specific Bifidobacteria strains. For instance, one study used a Mupirocin lithium-modified MRS (de Man, Rogosa, and Sharpe) agar medium to screen for cholesterol-lowering Bifidobacteria from Guizhou Xiang Pigs []. By suppressing the growth of other bacterial species, this selective medium allowed researchers to identify and isolate Bifidobacterium animalis subsp. lactis BZ25, a strain demonstrating promising cholesterol-lowering properties.

Q3: Are there alternative selective agents to Mupirocin lithium in Bifidobacteria research?

A: Yes, researchers have explored other selective agents besides Mupirocin lithium. One study employed a combination of clindamycin and ciprofloxacin in MRS agar (MRS-CC) to selectively enumerate Lactobacillus acidophilus []. While this approach showed promise, it also allowed the growth of Lactobacillus casei, highlighting the need to consider the microbial composition of the samples being analyzed.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-3,7-Methanocyclopenta[c]pyridine](/img/structure/B586859.png)